2-Chloro-7-fluoro-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoro-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKWJPUEAAFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654292 | |
| Record name | 2-Chloro-7-fluoro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271241-25-9 | |
| Record name | 2-Chloro-7-fluoro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Chloro 7 Fluoro 4 Methylquinoline
Reactivity at the Halogenated Positions (C-2 and C-7)
The carbon-halogen bonds at positions 2 and 7 are primary sites of reactivity, susceptible to nucleophilic substitution and cross-coupling reactions. The electronic properties of the quinoline (B57606) ring system, influenced by the nitrogen atom and the attached halogens, play a crucial role in determining the course of these transformations.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes the 2-position particularly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as a good leaving group, facilitating its displacement by various nucleophiles.
The presence of a fluorine atom at the 7-position exerts a significant electronic influence on the reactivity of the chloro-substituent at the 2-position. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the entire aromatic system towards electrophilic attack but activates it towards nucleophilic attack. This effect, transmitted through the fused ring system, enhances the electrophilicity of the carbon atom at the 2-position, making the attached chlorine atom more susceptible to nucleophilic displacement.
Nucleophilic attack on 2-chloro-7-fluoro-4-methylquinoline is highly regioselective, with the nucleophile preferentially attacking the C-2 position. vulcanchem.com This is due to the combined activating effects of the ring nitrogen and the electron-withdrawing chloro and fluoro substituents. The nitrogen atom in the quinoline ring, being more electronegative than carbon, withdraws electron density from the ring, particularly from the α (C-2 and C-8) and γ (C-4) positions. The chlorine atom at C-2 further enhances the electrophilicity of this position.
In contrast, the C-7 position, while bearing a halogen, is less activated towards nucleophilic attack compared to the C-2 position. The fluorine atom at C-7 is a poorer leaving group than chlorine in SNAr reactions. Consequently, reactions with nucleophiles almost exclusively result in the substitution of the chlorine atom at the 2-position, leaving the fluorine atom at the 7-position intact. This high regioselectivity is a valuable feature in the synthetic application of this compound, allowing for the selective functionalization of the 2-position.
Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Heck, Sonogashira)
The carbon-halogen bonds in this compound are amenable to various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the quinoline core.
Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds.
Heck Coupling: The Heck reaction couples the chloroquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction is used to introduce alkenyl substituents.
Sonogashira Coupling: This reaction involves the coupling of the chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org It is a reliable method for the synthesis of alkynylquinolines. rsc.org
The reactivity of the C-Cl bond at the 2-position is generally higher than that of the C-F bond at the 7-position in these cross-coupling reactions, allowing for selective transformations.
Reactivity of the Methyl Group at Position 4
The methyl group at the 4-position of the quinoline ring exhibits reactivity characteristic of a benzylic position. The proximity of the electron-withdrawing quinoline ring system acidifies the C-H bonds of the methyl group, making it susceptible to various functionalization reactions.
Benzylic Functionalization and Derivatives
The methyl group can undergo a variety of transformations, including oxidation, halogenation, and condensation reactions, to yield a range of derivatives. For instance, oxidation can convert the methyl group into a formyl or carboxyl group. Halogenation, typically with N-bromosuccinimide (NBS), can introduce a halogen atom, which can then be further displaced by nucleophiles.
Condensation reactions with aldehydes or other electrophiles can also occur at the methyl group, leading to the formation of more complex structures. This reactivity provides an additional handle for the structural modification of the this compound scaffold.
Condensation Reactions (e.g., Mannich-type reactions for vinylquinoline formation)
The methyl group at the 4-position of the quinoline ring, while not as reactive as a 2-methyl group, can potentially participate in condensation reactions. However, the formation of vinylquinolines from 2-methylquinolines via Mannich-type reactions is a well-established synthetic route. rsc.orgresearchgate.net This process typically involves the reaction of a 2-methylquinoline (B7769805) with formaldehyde (B43269) and a secondary amine, such as diethylamine (B46881), to form a Mannich base. rsc.org Subsequent Hofmann elimination of the quaternary salt of the Mannich base leads to the formation of the corresponding 2-vinylquinoline. rsc.orgresearchgate.net
A more direct approach involves a deamination reaction that occurs during the Mannich synthesis, providing a more efficient route to 2-vinylquinolines. rsc.org In this method, the 2-methylquinoline reacts with formaldehyde and an amine hydrochloride, and the resulting Mannich base is not isolated but directly undergoes elimination to yield the vinyl derivative. rsc.org For instance, the reaction of 7-chloro-2-methylquinoline (B49615) with formaldehyde solution and diethylamine hydrochloride has been used as a model reaction to optimize conditions for the synthesis of 2-vinylquinolines. rsc.org
While these examples focus on 2-methylquinolines, the principles can be extended to predict the behavior of this compound. The presence of the electron-withdrawing chloro and fluoro groups may influence the reactivity of the methyl group, but condensation reactions at the 4-position, though less common, could potentially be achieved under specific conditions.
| Reactant | Reagents | Product | Reaction Type | Reference |
| 7-chloro-2-methylquinoline | 1. Formaldehyde, Diethylamine2. Hofmann Elimination | 2-vinyl-7-chloroquinoline | Mannich reaction followed by elimination | rsc.orgresearchgate.net |
| 7-chloro-2-methylquinoline | Formaldehyde, Diethylamine hydrochloride | 2-vinyl-7-chloroquinoline | Mannich reaction with direct deamination | rsc.org |
Electrophilic Aromatic Substitution Patterns on the Quinoline Ring System with Existing Substituents
Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process influenced by the directing effects of the nitrogen atom and the existing substituents. The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. scribd.com Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. scribd.com
In the case of this compound, the directing effects of the chloro, fluoro, and methyl groups must be considered:
Chloro and Fluoro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org The fluoro group at C-7 would direct incoming electrophiles to the C-6 and C-8 positions. The chloro group at C-2 primarily deactivates the pyridine ring.
Methyl Group: The methyl group at C-4 is an activating group and is ortho-, para-directing. It would favor substitution at the C-3 (if the pyridine ring were reactive enough), C-5, and ortho to its position.
Photochemical and Electrochemical Transformations
The unique electronic properties imparted by the halogen substituents make this compound a candidate for interesting photochemical and electrochemical transformations.
Photochemical Transformations: Photochemical reactions of quinolines can lead to a variety of products through different mechanisms. For example, the photochemical synthesis of 3-substituted quinolines has been achieved through the visible light irradiation of N-bromosuccinimide (NBS) which facilitates the cyclization of precursor molecules. acs.org Another study reported the photochemical synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org While these are de novo syntheses, they highlight the susceptibility of the quinoline system to photochemical activation. The presence of halogen atoms in this compound could influence its photochemical behavior, potentially leading to dehalogenation or other rearrangements upon irradiation.
Electrochemical Transformations: The electrochemical behavior of halogenated quinolines has been a subject of study. The reduction of halogenated quinolines at a mercury cathode has been examined, with some radical anions showing a tendency to fragment with the loss of a halide ion. rsc.org This suggests that electrochemical reduction of this compound could potentially lead to the selective removal of the chlorine atom. Furthermore, electrochemical methods have been developed for the dihalogenation of quinolines at the C5 and C7 positions using N-halosuccinimides. researchgate.net This indicates that under oxidative electrochemical conditions, further halogenation of the benzene ring of this compound could be achieved. The electrochemical hydrogenation of quinolines has also been demonstrated, offering a green alternative for the synthesis of tetrahydroquinolines. d-nb.info
| Transformation Type | Conditions | Potential Outcome | Reference |
| Photochemical | Visible light, Initiator (e.g., NBS) | Potential for dehalogenation or rearrangement | acs.org |
| Electrochemical Reduction | Mercury cathode | Fragmentation and loss of chloride ion | rsc.org |
| Electrochemical Oxidation | N-halosuccinimides | Dihalogenation at C5 and C7 positions | researchgate.net |
| Electrochemical Hydrogenation | Fluorine-modified Cobalt catalyst | Formation of 1,2,3,4-tetrahydroquinoline (B108954) derivative | d-nb.info |
Mechanistic Investigations and Reaction Engineering
Detailed Reaction Mechanism Elucidation for Quinoline (B57606) Synthesis and Transformations
The synthesis of the quinoline scaffold, the core of 2-Chloro-7-fluoro-4-methylquinoline, can be achieved through several classic named reactions, each involving a distinct mechanistic pathway. These methods generally involve the condensation and cyclization of anilines with carbonyl compounds.
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The mechanism proceeds in three main steps. First is the formation of a Schiff base intermediate via the nucleophilic addition of the aniline to a protonated carbonyl group of the β-diketone, followed by dehydration. wikipedia.org The Schiff base then tautomerizes to an enamine. The second and rate-determining step is the acid-catalyzed annulation (electrophilic cyclization) of the enamine. wikipedia.org The final step involves dehydration to yield the aromatic quinoline ring. wikipedia.org
Friedländer Synthesis : This synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). iipseries.orgpharmaguideline.com The mechanism begins with an aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline derivative. iipseries.org This method is particularly useful for preparing 2-substituted quinolines. pharmaguideline.com
Skraup Synthesis : In this reaction, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. pharmaguideline.comuop.edu.pk The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk This is followed by a Michael-type addition of the aniline to acrolein. pharmaguideline.com The resulting intermediate then undergoes acid-catalyzed cyclization and is subsequently oxidized to form the quinoline ring. uop.edu.pk
Pfitzinger Synthesis : This reaction uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com The mechanism starts with the base-catalyzed opening of the isatin ring to form isatoic acid, which then condenses with the carbonyl compound. iipseries.org Subsequent cyclization and dehydration yield the substituted quinoline product. iipseries.org
Modern Synthetic Approaches : More recent methods include transition metal-catalyzed reactions, such as rhodium- or ruthenium-catalyzed C-H bond activation and annulation strategies. mdpi.com Visible-light-induced oxidative cyclization of aromatic enamines also provides a pathway to quinoline derivatives. mdpi.com
Transformations of Chloroquinolines : The 2-chloro substituent in this compound is a key functional handle for further transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions. For instance, in 2,4-dichloroquinolines, the chlorine atom at the C4 position is typically more reactive towards nucleophiles than the one at the C2 position. nih.gov However, the C2-chloro group can be displaced by various nucleophiles such as amines, thiols, or alkoxides, often requiring specific reaction conditions. mdpi.com The reactivity can be enhanced by the presence of an electron-withdrawing group on the ring or through the formation of the corresponding quinoline N-oxide, which activates the C2 and C4 positions towards nucleophilic attack. mdpi.com
Table 1: Overview of Key Quinoline Synthesis Mechanisms
| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Product | Mechanistic Highlights |
|---|---|---|---|---|
| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinoline | Schiff base formation, electrophilic annulation (rate-determining), dehydration. wikipedia.org |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base | Substituted quinoline | Aldol condensation followed by cyclization and dehydration. iipseries.orgpharmaguideline.com |
| Skraup | Aniline, Glycerol, Oxidizing agent | H₂SO₄ | Quinoline (unsubstituted) | Dehydration of glycerol to acrolein, Michael addition, cyclization, oxidation. iipseries.orguop.edu.pk |
| Pfitzinger | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acid | Base-catalyzed ring-opening of isatin, condensation, cyclization. iipseries.orgpharmaguideline.com |
Kinetic Studies and Reaction Rate Determinants
The rate of quinoline synthesis is governed by several factors, including the nature of the reactants, temperature, concentration, and the presence of catalysts. libretexts.org
General factors that determine reaction rates are broadly applicable to quinoline synthesis:
Temperature : Increasing the reaction temperature generally increases the reaction rate by providing molecules with sufficient energy to overcome the activation energy barrier. libretexts.org Many quinoline syntheses, such as the Skraup reaction, require high temperatures. uop.edu.pk
Catalyst : Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org Both Brønsted and Lewis acids are common catalysts in reactions like the Combes and Friedländer syntheses. iipseries.orgmdpi.com In recent years, nanocatalysts have been employed to facilitate quinoline synthesis under milder conditions with shorter reaction times. acs.org
Concentration of Reactants : Higher concentrations of reactants lead to more frequent molecular collisions, which generally increases the reaction rate. libretexts.org
State of Subdivision : For reactions involving solids (e.g., heterogeneous catalysts), a greater surface area allows for more contact between reactants, leading to a faster reaction. libretexts.org
Table 2: Factors Influencing Reaction Rates in Quinoline Synthesis
| Factor | General Effect | Example in Quinoline Synthesis |
|---|---|---|
| Reactant Structure | Electronic and steric properties of substituents alter reactivity. | Electron-donating groups on the aniline precursor accelerate the rate-determining annulation step in the Combes synthesis. wikipedia.org |
| Temperature | Higher temperature increases the rate. | The Skraup synthesis is typically conducted at elevated temperatures to drive the dehydration and cyclization steps. uop.edu.pk |
| Catalyst | Lowers activation energy, increasing the rate. | Use of strong acids like H₂SO₄ in the Combes synthesis protonates the carbonyl, facilitating nucleophilic attack. wikipedia.org |
| Concentration | Higher concentration generally increases the rate. | Increasing the concentration of reactants can improve yields and reduce reaction times, though it may also lead to side reactions. libretexts.org |
Computational Modeling of Reaction Pathways and Transition States (e.g., DFT applications)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the synthesis and properties of quinoline derivatives. rsc.org DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the prediction of molecular properties, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net
Reaction Pathway Elucidation : DFT is used to calculate the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. nih.gov This helps in determining the most plausible reaction mechanism. For example, DFT calculations have been used to rule out certain C-H functionalization pathways for quinolines by demonstrating that they have prohibitively high energy barriers. rsc.org In studies of the enzymatic oxidation of quinoline, DFT was employed to predict the transition state structure of the substrate bound to the enzyme's active site, supporting a concerted reaction mechanism involving hydride transfer. scilit.com
Frontier Molecular Orbital (FMO) Analysis : DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive.
Prediction of Molecular Properties : DFT calculations can predict various electronic and structural properties. rsc.orgresearchgate.net This includes the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. nih.gov Other calculated parameters include dipole moments, electrophilicity index, chemical hardness, and softness, which all contribute to understanding the molecule's reactivity. nih.govresearchgate.net
Table 3: Applications of DFT in the Study of Quinoline Derivatives
| DFT Application | Information Obtained | Significance |
|---|---|---|
| Transition State Calculation | Geometry and energy of the highest point on the reaction coordinate. | Confirms the proposed reaction pathway and helps understand the activation energy of the rate-determining step. scilit.com |
| HOMO-LUMO Analysis | Energies of frontier molecular orbitals and the energy gap. | Predicts chemical reactivity, kinetic stability, and electronic transitions. nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity patterns. nih.gov |
| Energy Profiling | Relative energies of reactants, intermediates, and products. | Elucidates the most favorable reaction mechanism among several possibilities. rsc.org |
Regioselectivity and Stereoselectivity in Quinoline Derivatization
The functionalization of the quinoline ring system is often governed by regioselectivity, where reaction at one position is favored over other possible positions.
Electrophilic Aromatic Substitution : The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions, therefore, require vigorous conditions. Substitution occurs preferentially on the benzene (B151609) ring, primarily at the C5 and C8 positions. pharmaguideline.comuop.edu.pk
Nucleophilic Aromatic Substitution (SNAr) : In contrast, the pyridine (B92270) ring of quinoline is activated towards nucleophilic attack. For halo-substituted quinolines like this compound, the C2 and C4 positions are the most common sites for SNAr. In 2,4-dichloroquinazoline (B46505) precursors, a related system, nucleophilic substitution is highly regioselective for the C4 position. nih.gov In the case of 2-chloroquinolines, the chloro group can be displaced by strong nucleophiles. mdpi.com
C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, offering alternative regioselectivities. scilit.com The outcome is often controlled by the choice of catalyst and directing groups. For instance, different catalytic systems can selectively target the C2, C3, or C8 positions of the quinoline ring for arylation, alkylation, or other modifications. rsc.orgscilit.com
Dearomative Functionalization : Recent studies have shown that the regioselectivity of dearomative hydroboration of quinolines can be controlled by the choice of phosphine (B1218219) ligand. nih.govacs.org This allows for the selective formation of either 5,6- or 5,8-hydroborated products, which can be further functionalized. acs.org
Regioselectivity in Synthesis : The initial synthesis of the quinoline ring can also be regioselective. In the Combes synthesis, for example, the use of an unsymmetrical β-diketone or a meta-substituted aniline can lead to the formation of two possible regioisomers. The outcome is influenced by a combination of steric and electronic effects during the rate-determining cyclization step. wikipedia.org
Stereoselectivity is primarily relevant when introducing chiral centers during the derivatization of the quinoline ring. Asymmetric dearomative cycloadditions, for example, can be achieved with high enantioselectivity by using chiral Lewis acid catalysts. acs.orgacs.org
Table 4: Summary of Regioselectivity in Quinoline Derivatization
| Reaction Type | Preferred Position(s) | Controlling Factors |
|---|---|---|
| Electrophilic Substitution | C5 and C8 | Electronic deactivation of the pyridine ring by the nitrogen atom. pharmaguideline.comuop.edu.pk |
| Nucleophilic Substitution | C2 and C4 | Electronic activation of the pyridine ring by the nitrogen atom. pharmaguideline.comuop.edu.pk |
| Catalytic C-H Functionalization | C2, C3, C8 (variable) | Choice of catalyst, directing groups, and reaction conditions. rsc.orgscilit.com |
| Dearomative Hydroboration | C5/C6 or C5/C8 | Phosphine ligand on the borane (B79455) complex. nih.govacs.org |
Computational and Theoretical Chemistry of 2 Chloro 7 Fluoro 4 Methylquinoline
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecular systems. For 2-Chloro-7-fluoro-4-methylquinoline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate key aspects of its chemical nature. tandfonline.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity and a greater propensity for electronic transitions, indicating a "soft" molecule. Conversely, a larger gap implies greater stability and lower reactivity, characteristic of a "hard" molecule. nih.gov
For quinoline (B57606) derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located on the aromatic core. The precise energies and distributions are influenced by the substituents. In the case of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating methyl group would modulate the HOMO and LUMO energy levels. Theoretical studies on similar quinoline derivatives provide insights into the expected values. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Quinolines (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.5 | -1.2 | 5.3 |
| 2-Chloroquinoline (B121035) | -6.7 | -1.5 | 5.2 |
| 4-Methylquinoline | -6.3 | -1.1 | 5.2 |
| 7-Fluoroquinoline | -6.6 | -1.3 | 5.3 |
Note: These values are illustrative and based on typical DFT calculations for related compounds. The actual values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic attack. The presence of the electronegative fluorine and chlorine atoms would also create regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack. science.gov
Analysis of atomic charges and electron density distribution provides a quantitative measure of the electronic effects of substituents. Methods such as Natural Bond Orbital (NBO) analysis can be employed to determine the charge distribution on each atom. arabjchem.org
In this compound, the nitrogen, fluorine, and chlorine atoms are expected to carry negative charges due to their high electronegativity. The carbon atoms attached to these heteroatoms would, in turn, exhibit positive charges. The methyl group, being electron-donating, would slightly increase the electron density on the quinoline ring. The distribution of electron density is crucial for understanding the molecule's dipole moment and its interactions with other molecules. bohrium.com
Quantum Chemical Descriptors for Reactivity Prediction
A range of quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of this compound. researchgate.net These descriptors provide a quantitative basis for assessing various aspects of chemical behavior.
Key descriptors include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters are calculated from the HOMO and LUMO energies. rsc.org Studies on various quinoline derivatives have demonstrated the utility of these descriptors in understanding their reactivity patterns. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors for a Generic Quinoline Derivative
| Descriptor | Formula | Typical Value Range |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.0 - 4.5 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 - 3.5 eV |
| Chemical Softness (S) | 1 / η | 0.28 - 0.40 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 1.5 - 2.5 eV |
Note: The values are for illustrative purposes and the actual values for this compound would depend on its specific electronic structure.
Theoretical Studies on Intramolecular and Intermolecular Interactions
Computational methods can also be used to investigate the nature and strength of intramolecular and intermolecular interactions. For this compound, intramolecular interactions, such as those between the substituents and the quinoline ring, influence its conformational stability.
Intermolecular interactions are key to understanding the solid-state structure and properties of the compound. These interactions can include π-π stacking between the quinoline rings of adjacent molecules, as well as weaker hydrogen bonds and van der Waals forces. NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. arabjchem.org
Advanced Computational Methodologies in Quinoline Research
Beyond standard DFT, more advanced computational techniques are employed to study specific properties of quinoline derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. tandfonline.com By simulating the UV-Vis spectrum, TD-DFT can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). rsc.orgrsc.org This information is invaluable for designing quinoline-based dyes and optical materials.
Synthesis of Advanced Quinoline Based Architectures and Derivatives
Scaffold Modification and Derivatization at Peripheral Positions
The reactivity of the chlorine atom at the C2 position of the 2-chloro-7-fluoro-4-methylquinoline scaffold makes it a prime site for nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of functional groups and the extension of the molecular framework.
Research has demonstrated the versatility of this scaffold in synthesizing a range of derivatives. For instance, nucleophilic substitution reactions with various primary amines, such as substituted anilines, butan-1-amine, and cyclohexylamine, have been successfully carried out to produce N-[(2-chloro-7-methylquinolin-3-yl)methyl] derivatives. researchgate.net These reactions typically proceed in the presence of a base like triethylamine (B128534) in a suitable solvent such as absolute ethanol. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of these methods to chloroquinolines is well-established. nih.gov For example, the Suzuki reaction can be used to introduce aryl or heteroaryl groups at the C2 position by reacting the chloroquinoline with a corresponding boronic acid in the presence of a palladium catalyst and a base. nih.gov
The modification is not limited to the C2 position. The quinoline (B57606) ring can be further functionalized at other positions. For instance, iridium-catalyzed borylation can introduce a boronate ester group, which can then be used in subsequent cross-coupling reactions to introduce further diversity. nih.gov
Table 1: Examples of Derivatization Reactions on Chloroquinoline Scaffolds
| Starting Material | Reagent(s) | Reaction Type | Product Type |
| 2-Chloro-3-(chloromethyl)-7-methylquinoline | Substituted anilines/aliphatic amines, triethylamine, ethanol | Nucleophilic Substitution | N-substituted aminomethylquinolines researchgate.net |
| 4-Chloro-6-fluoro-2-methylquinoline | Sodium methoxide (B1231860), methanol (B129727) | Nucleophilic Aromatic Substitution | 4-Methoxy-6-fluoro-2-methylquinoline |
| 6-Fluoroquinoline derivatives | Bis(pinacolato)diboron, Iridium catalyst | Iridium-catalyzed Borylation | Borylated fluoroquinolines nih.gov |
| 4,7-Dichloroquinoline (B193633) | Organomagnesium reagents, then electrophiles | Magnesiation/Electrophilic quench | Functionalized 7-chloroquinolines durham.ac.uk |
Construction of Fused and Bridged Heterocyclic Systems Containing the this compound Moiety
The inherent reactivity of the this compound core makes it an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. These fused and bridged structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to enhanced binding affinity and selectivity for biological targets.
One common strategy involves the reaction of a functionalized quinoline with a bifunctional reagent, leading to the formation of a new ring fused to the quinoline core. For example, 2-chloroquinoline-3-carbaldehydes, which can be synthesized from the corresponding methylquinolines, are versatile intermediates for constructing fused systems. rsc.org These aldehydes can undergo condensation and cyclization reactions with various nucleophiles to form a wide range of fused heterocycles, such as pyrimido[4,5-b]quinolines. nih.gov
Multicomponent reactions offer an efficient pathway to complex fused systems in a single step. For instance, the reaction of a substituted 2-chloro-3-formylquinoline with an aminopyrimidine and a pyrazolone (B3327878) can yield dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidines. rsc.org Similarly, reactions with 4-hydroxy-2H-chromen-2-one and substituted anilinocyclohexenones can lead to the formation of tetrahydrodibenzo[b,g] durham.ac.ukCurrent time information in Bangalore, IN.naphthyridines. rsc.org
Another approach involves the intramolecular cyclization of a suitably substituted quinoline derivative. For example, a quinoline bearing a side chain with a reactive group can be induced to cyclize, forming a bridged or fused ring system. While specific examples starting directly from this compound are not detailed in the provided search results, the general principles are widely applied in quinoline chemistry.
Table 2: Examples of Fused Heterocyclic Systems from Chloroquinoline Derivatives
| Quinoline Precursor | Reagent(s) | Resulting Fused System |
| Substituted 2-chloro-3-formylquinolines | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, L-proline, ethanol | Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones rsc.org |
| Substituted 2-chloro-3-formylquinolines | 4-Hydroxy-2H-chromen-2-one, substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones, L-proline, ethanol | Tetrahydrodibenzo[b,g] durham.ac.ukCurrent time information in Bangalore, IN.naphthyridin-1(2H)-ones rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine rsc.org |
| 6-N-Aryl-aminouracils | 2-Chloro-5-nitrobenzaldehyde, DMF | Pyrimido[4,5-b]-quinoline-2,4-diones nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Chloro-7-fluoro-4-methylquinoline, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclization reactions such as the Gould-Jacobs method, where substituted anilines react with β-keto esters under acidic conditions. Chlorination and fluorination steps are introduced via electrophilic substitution or halogen-exchange reactions. Purification is achieved through column chromatography or recrystallization using solvents like ethanol or dichloromethane. Purity optimization requires monitoring by TLC and validation via HPLC (>98% purity) and NMR spectroscopy to confirm absence of by-products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl at C4, fluorine at C7).
- IR Spectroscopy : Identifies functional groups (C-Cl stretch ~750 cm⁻¹, C-F ~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 195.6) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 61.7%, H: 4.1%, N: 7.2%) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC and NMR. Store in amber vials under inert gas (N2/Ar) at –20°C to prolong shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during halogenation or alkylation of this compound?
- Methodology : Conflicting regiochemical outcomes (e.g., C2 vs. C5 substitution) are analyzed by:
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) and catalysts (e.g., Lewis acids like AlCl3).
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and transition-state energies. For example, fluorine’s electron-withdrawing effect directs electrophiles to C5 or C8 positions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, DNA topoisomerases) using AutoDock or Schrödinger.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC50 values). Validate predictions with in vitro assays (e.g., antimicrobial MIC tests) .
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- Methodology :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HeLa), passage numbers, and assay conditions (pH, serum concentration).
- Positive/Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) and solvent-only controls.
- Statistical Validation : Apply ANOVA or Tukey’s test to confirm significance (p < 0.05) across replicates .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Decoupling Experiments : Perform NOESY or COSY to confirm spin-spin coupling in ambiguous regions.
- Isotopic Labeling : Introduce 13C or 19F labels to trace unexpected peaks .
Q. What frameworks ensure rigorous experimental design for structure-activity relationship (SAR) studies?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
